2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Phenoxyethanone Backbone: This can be achieved by reacting 2,6-dimethylphenol with an appropriate ethanone derivative under basic conditions.
Introduction of the Piperazine Moiety: The phenoxyethanone intermediate is then reacted with 4-(2-fluorophenyl)piperazine in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl group in the ethanone backbone.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for conditions such as anxiety or depression.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
- 2-(2,6-Dimethylphenoxy)-1-[4-(2-bromophenyl)piperazin-1-yl]ethanone
Uniqueness
The presence of the fluorine atom in 2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone may enhance its lipophilicity and metabolic stability compared to its chloro or bromo analogs, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-6-5-7-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRGEXXNYQCINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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